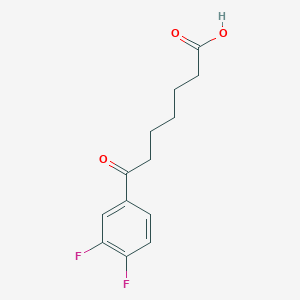

7-(3,4-Difluorophenyl)-7-oxoheptanoic acid

Description

Structural Context within Difluorinated Organic Compounds and Ketoacids

The structure of 7-(3,4-Difluorophenyl)-7-oxoheptanoic acid places it within two significant classes of organic compounds: difluorinated aromatic compounds and ketoacids. The presence of two fluorine atoms on the phenyl ring is particularly noteworthy. The incorporation of fluorine into organic molecules can profoundly alter their physicochemical properties. nih.gov Fluorine's high electronegativity can influence a molecule's acidity, lipophilicity, and metabolic stability. nih.gov The carbon-fluorine bond is the strongest single bond in organic chemistry, which can enhance the thermal and chemical stability of a compound. mdpi.com In medicinal chemistry, the strategic placement of fluorine atoms is a common strategy to improve a drug candidate's metabolic profile by blocking sites susceptible to oxidative metabolism. nih.govmdpi.com

As a ketoacid, the compound contains both a ketone and a carboxylic acid functional group. Specifically, it is classified as a γ-ketoacid (or 4-oxoacid, if numbering from the carboxyl group), as the keto group is at the gamma position relative to the carboxylic acid. Ketoacids are versatile intermediates in a wide range of metabolic pathways and organic syntheses. They can participate in diverse reactions, such as esterification at the carboxyl group and nucleophilic addition at the carbonyl group. This dual functionality allows for the synthesis of a variety of more complex molecules, including heterocyclic compounds and chiral γ-lactones.

Significance of the Oxoheptanoic Acid Motif in Organic Synthesis

The oxoheptanoic acid motif is a valuable structural unit in organic synthesis. The seven-carbon chain provides a flexible scaffold that can be modified to achieve desired molecular geometries and properties. Heptanoic acid and its derivatives are utilized in various industrial applications, including the synthesis of lubricants and fragrances.

In the context of more complex syntheses, the oxoheptanoic acid structure serves as a key building block. For instance, derivatives like 6-oxoheptanoic acid are used as reagents in the synthesis of new penicillins. The general class of γ-ketoacids is particularly important as they are precursors for creating valuable multicyclic γ-lactones through reduction and subsequent intramolecular cyclization (lactonization).

The synthesis of aryl ketones, such as the difluorophenyl ketone moiety in the title compound, is often achieved through Friedel-Crafts acylation. This reaction typically involves the acylation of an aromatic ring (like 1,2-difluorobenzene) with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. Therefore, a plausible synthetic route to this compound could involve the Friedel-Crafts acylation of 1,2-difluorobenzene (B135520) with a derivative of heptanedioic acid. The versatility of the keto and acid functionalities on the oxoheptanoic acid chain allows for subsequent chemical transformations, making it a useful intermediate for constructing larger, more complex molecular architectures.

Overview of Research Domains Pertaining to the Chemical Compound

While specific, dedicated research on this compound is not extensively documented in publicly available literature, the structural motifs of the compound suggest its potential utility as an intermediate in several research domains, primarily in medicinal and synthetic chemistry.

The difluorophenyl group is a common feature in many biologically active compounds. The presence of this moiety can enhance binding affinity to target proteins and improve pharmacokinetic properties. nih.gov For example, compounds containing dichlorophenyl groups have been used as starting materials to synthesize novel heterocyclic compounds with potential antimicrobial and antifungal activities. The strategic inclusion of fluorine is a well-established principle in drug design to enhance metabolic stability and bioavailability. nih.gov

The keto-alkanoic acid portion of the molecule also points toward potential applications. Long-chain alkanoic acids bearing aromatic groups have been investigated for various therapeutic targets. For instance, certain ω-[(4,6-diphenyl-2-pyridyl)oxy]alkanoic acid derivatives have been developed as potent antagonists for the leukotriene B4 (LTB4) receptor, indicating the relevance of this general structure in drug discovery. mdpi.com Given these precedents, this compound is best characterized as a potential building block for the synthesis of more complex molecules intended for biological evaluation. Its value lies in the combination of a difluorinated aromatic ring, known to impart favorable properties in medicinal chemistry, with a versatile keto-acid chain that allows for further chemical elaboration.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-(3,4-difluorophenyl)-7-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F2O3/c14-10-7-6-9(8-11(10)15)12(16)4-2-1-3-5-13(17)18/h6-8H,1-5H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHWAIQDHPUPJSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CCCCCC(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645306 | |

| Record name | 7-(3,4-Difluorophenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-79-2 | |

| Record name | 3,4-Difluoro-ζ-oxobenzeneheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(3,4-Difluorophenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Preparation of 7 3,4 Difluorophenyl 7 Oxoheptanoic Acid and Analogues

Overview of Synthetic Approaches for Oxoheptanoic Acid Derivatives

The preparation of oxoheptanoic acid derivatives can be broadly categorized into several key approaches, including the use of Grignard reagents and various functional group interconversions.

Grignard Reagent-Mediated Syntheses

Grignard reagents are a cornerstone in the synthesis of ketones, including aryl-oxoheptanoic acids. wisc.eduacs.org The general principle involves the reaction of an organomagnesium halide (Grignard reagent) with an acylating agent. wisc.edu A common route to aryl ketones is the acylation of Grignard reagents with aromatic acid chlorides. wisc.eduacs.org To prevent the common side reaction of the Grignard reagent adding to the newly formed ketone, the reactivity of the Grignard reagent can be moderated. wisc.eduthieme-connect.com One effective method is the use of bis[2-(N,N-dimethylamino)ethyl] ether, which is believed to form a tridentate complex with the Grignard reagent, thus preventing further reaction with the ketone product. wisc.edu This approach provides a direct and efficient pathway to aryl ketones in high yields. wisc.eduacs.org

Another variation involves the carboxylation of Grignard reagents. libretexts.org In this method, the Grignard reagent reacts with carbon dioxide to form a halomagnesium carboxylate, which is then hydrolyzed to yield the carboxylic acid. libretexts.org This is a valuable technique for extending a carbon chain and introducing a carboxylic acid functionality. libretexts.org

For the synthesis of oxoheptanoic acid derivatives specifically, a Grignard reagent can be prepared from a halogenated precursor, such as 1-bromo-5-chloropentane. google.com This single Grignard reagent can then be added to a diester like diethyl oxalate, followed by hydrolysis to produce the desired oxoheptanoic acid. google.com This two-step process offers a simple and cost-effective route. google.com

| Reactants | Reagents | Product | Key Features |

| Aryl Halide, Mg | Acid Chloride, bis[2-(N,N-dimethylamino)ethyl] ether | Aryl Ketone | Moderated Grignard reactivity, high yields. wisc.edu |

| Alkyl/Aryl Halide, Mg | 1. CO2, 2. H3O+ | Carboxylic Acid | Chain extension and introduction of a carboxyl group. libretexts.org |

| 1-bromo-5-chloro-pentane, Mg | 1. Diethyl oxalate, 2. H3O+ | 7-chloro-2-oxoheptanoic acid | Simple, two-step process. google.com |

Functional Group Interconversions and Precursor Chemistry

Functional group interconversions (FGI) are fundamental to organic synthesis, allowing for the transformation of one functional group into another. ub.eduvanderbilt.eduslideshare.netimperial.ac.uk In the context of synthesizing 7-oxoheptanoic acid derivatives, several FGI strategies are pertinent. For instance, primary alcohols and aldehydes can be oxidized to carboxylic acids using reagents like chromic acid. iosrjournals.org Another common method is the hydrolysis of nitriles, which can be prepared via nucleophilic attack of a cyanide ion on an alkyl halide. libretexts.orgiosrjournals.org

The preparation of the necessary precursors is also a critical aspect. Dicarboxylic acids are important starting materials in many synthetic routes. iosrjournals.orgresearchgate.netresearchgate.net For example, the synthesis of 7-aryl-4,7-dioxoheptanoic acids has been explored as a route to steroid precursors. rsc.org The synthesis of the required acid chlorides, often from the corresponding carboxylic acids using reagents like thionyl chloride or oxalyl chloride, is a common preparatory step for subsequent reactions, such as Friedel-Crafts acylation or reaction with organometallic reagents. wisc.eduub.eduresearchgate.net

Specific Routes for Aryl-Oxoheptanoic Acid Scaffolds

The construction of aryl-oxoheptanoic acid scaffolds can be achieved through various specific synthetic routes, including those that establish chiral centers and those that employ multicomponent reactions for efficiency.

Asymmetric Synthesis Strategies for Related Chiral Centers

While 7-(3,4-Difluorophenyl)-7-oxoheptanoic acid itself is achiral, the synthesis of its analogues or related compounds may require the creation of chiral centers. Asymmetric synthesis is a powerful tool for introducing stereoselectivity. semanticscholar.orgresearchgate.net Chiral catalysts, including metal complexes with chiral ligands and metal-free organocatalysts, are frequently used to produce optically active compounds from prochiral substrates. semanticscholar.orgresearchgate.net

For instance, the asymmetric synthesis of tryptophan analogues has been achieved using the Schöllkopf chiral auxiliary. nih.gov This method involves the regioselective lithiation of the chiral auxiliary, followed by reaction with an electrophile to create a new stereocenter with high diastereoselectivity. nih.gov Biocatalysis, using enzymes like transaminases, has also emerged as a highly efficient method for the asymmetric synthesis of chiral amines from ketones, which can be valuable intermediates. nih.gov Other asymmetric reactions applicable to the synthesis of chiral building blocks include the phospha-aldol reaction and the phospha-Mannich reaction, which can be catalyzed by chiral Brønsted or Lewis acids. mdpi.com

Multicomponent Reactions Employing Ketoacid Scaffolds

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single step to form a product that incorporates most of the atoms from the starting materials. researchgate.netbeilstein-journals.orgnih.govnih.gov These reactions offer advantages in terms of atom economy, step economy, and reduced waste. nih.gov

Ketoacid scaffolds are valuable building blocks in MCRs. researchgate.net The Biginelli reaction, for example, is a classic MCR that synthesizes dihydropyrimidinones from an aldehyde, a β-ketoester (or a similar compound with an acidic C-H moiety), and urea. researchgate.net While not directly producing an oxoheptanoic acid, this illustrates how keto-acid-like structures can be employed in MCRs to build complex heterocyclic scaffolds. researchgate.net The Ugi and Passerini reactions are other prominent examples of MCRs that can utilize carbonyl compounds to generate diverse molecular architectures. beilstein-journals.orgnih.gov The development of novel MCRs provides a pathway for the efficient construction of complex molecules, including analogues of 7-oxoheptanoic acids, in a more streamlined and environmentally friendly manner. rsc.org

Scalability Considerations and Process Optimization

The transition of a synthetic route from a laboratory scale to an industrial scale requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness. The choice of reagents is paramount; for example, while various organometallic reagents can be used to synthesize ketones from acid chlorides, Grignard reagents are often favored in industrial settings due to their lower cost compared to options like organostannanes or borates. wisc.edu Similarly, acid chlorides are attractive acylating agents due to their affordability. wisc.edu

Chemical Reactivity and Transformation Studies of 7 3,4 Difluorophenyl 7 Oxoheptanoic Acid

Reactions Involving the Ketone Functionality

The ketone group, with its electrophilic carbonyl carbon, is a primary site for a variety of chemical reactions. The electron-withdrawing nature of the 3,4-difluorophenyl group is expected to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to non-fluorinated analogues. numberanalytics.com

Nucleophilic addition is a fundamental reaction of ketones. masterorganicchemistry.comlibretexts.org A wide range of nucleophiles can attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol. libretexts.orglibretexts.org

Key nucleophilic addition reactions applicable to 7-(3,4-Difluorophenyl)-7-oxoheptanoic acid include:

Reduction to Alcohols: The ketone can be reduced to a secondary alcohol, 7-(3,4-Difluorophenyl)-7-hydroxyheptanoic acid. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com Catalytic hydrogenation can also be employed. wikipedia.org The choice of reducing agent can be critical to avoid the simultaneous reduction of the carboxylic acid group. Milder reagents like NaBH₄ are generally selective for ketones and aldehydes over carboxylic acids.

Grignard and Organolithium Reactions: The addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithiums (R-Li), would result in the formation of a tertiary alcohol. youtube.com This reaction provides a powerful method for creating new carbon-carbon bonds at the carbonyl carbon.

Cyanohydrin Formation: The addition of a cyanide ion (from a source like HCN or NaCN) to the ketone would yield a cyanohydrin. This reaction is significant as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine, offering a pathway to more complex molecules.

The following table summarizes representative nucleophilic addition reactions:

| Reaction Type | Reagent | Product |

|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄) | 7-(3,4-Difluorophenyl)-7-hydroxyheptanoic acid |

| Grignard Reaction | Methylmagnesium Bromide (CH₃MgBr) | 7-(3,4-Difluorophenyl)-7-hydroxy-7-methyloctanoic acid |

The ketone functionality can also participate in condensation reactions, which involve the formation of a new carbon-carbon double bond. fiveable.me

Aldol Condensation: While the ketone itself does not have α-hydrogens on the aromatic side, the methylene (B1212753) group adjacent to the carbonyl on the alkyl chain does. Under basic or acidic conditions, this could potentially lead to self-condensation, though such reactions are often more efficient between an enolizable ketone and a non-enolizable aldehyde (a Claisen-Schmidt condensation). libretexts.orgjove.com For instance, reaction with an aromatic aldehyde like benzaldehyde (B42025) in the presence of a base would be expected to yield an α,β-unsaturated ketone. jove.com

Wittig Reaction: The Wittig reaction provides a versatile method for converting the ketone into an alkene. numberanalytics.com Reaction with a phosphorus ylide (Ph₃P=CR₂) would replace the carbonyl oxygen with the CR₂ group of the ylide. This allows for the specific introduction of a carbon-carbon double bond.

Intramolecular cyclization is another possibility, particularly given the presence of the long alkyl chain. For example, under certain conditions, intramolecular aldol-type reactions could be envisioned, although the formation of a large ring would be entropically disfavored.

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can be converted into a variety of derivatives.

These are some of the most common and important reactions of carboxylic acids.

Esterification: In the presence of an alcohol and an acid catalyst, this compound can be converted to its corresponding ester. youtube.comresearchgate.net This reaction, known as Fischer esterification, is an equilibrium process. youtube.comyoutube.com The use of dehydrating agents or removal of water can drive the reaction to completion. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or activated with a coupling agent to facilitate ester formation under milder conditions.

Amidation: The formation of an amide requires the reaction of the carboxylic acid with an amine. Direct reaction is generally inefficient and requires high temperatures. More commonly, the carboxylic acid is first activated, for example, by conversion to an acyl chloride or by using a peptide coupling reagent (e.g., DCC, EDC), followed by the addition of the amine. nih.gov

Anhydride (B1165640) Formation: Anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, typically at high temperatures. A more common laboratory-scale method involves the reaction of the carboxylate salt with an acyl chloride.

The table below illustrates these transformations:

| Reaction Type | Reagents | Product Class |

|---|---|---|

| Esterification | Methanol (CH₃OH), H₂SO₄ (cat.) | Methyl 7-(3,4-difluorophenyl)-7-oxoheptanoate |

| Amidation | 1. SOCl₂ 2. Ammonia (NH₃) | 7-(3,4-Difluorophenyl)-7-oxoheptanamide |

In medicinal chemistry, the carboxylic acid group is often replaced by other functional groups, known as isosteres, to improve pharmacokinetic or pharmacodynamic properties. researchgate.netnih.gov Common isosteres for carboxylic acids include tetrazoles, hydroxamic acids, and sulfonamides. nih.gov The synthesis of these analogues from this compound would involve multi-step sequences. For instance, the synthesis of a tetrazole analogue would typically proceed via the corresponding nitrile. researchgate.net

| Isostere | General Structure | Potential Advantage |

| Tetrazole | R-CN₄H | Improved metabolic stability, increased lipophilicity. ucc.ie |

| Hydroxamic Acid | R-C(=O)NHOH | Metal chelation properties. nih.gov |

| Sulfonamide | R-SO₂NH₂ | Different hydrogen bonding patterns. nih.gov |

Intramolecular Cyclization Pathways: Carbonyl-Olefin Reactions

If the aliphatic chain of this compound were to contain a site of unsaturation (a double or triple bond), intramolecular cyclization reactions involving the ketone could be envisioned. mdpi.com These reactions, often catalyzed by Lewis acids or transition metals, can be powerful methods for the construction of cyclic structures. acs.orgnih.gov For example, a derivative of the title compound with a terminal alkene at the end of the heptanoic acid chain could potentially undergo an intramolecular carbonyl-ene reaction or a Prins-type cyclization to form a six-membered ring containing a hydroxyl group. mdpi.com The feasibility and stereochemical outcome of such a reaction would depend on the nature of the catalyst and the geometry of the substrate.

Reactivity of the Difluorophenyl Moiety: Electrophilic Aromatic Substitution and Derivatization

The reactivity of the 3,4-difluorophenyl moiety in this compound is governed by the electronic properties of its substituents: the two fluorine atoms and the 7-oxoheptanoic acid chain. Both fluorine atoms and the acyl group are electron-withdrawing, rendering the aromatic ring significantly less reactive towards electrophiles than benzene (B151609) itself. libretexts.orguci.edu This deactivation is a critical factor in predicting the outcomes of electrophilic aromatic substitution (EAS) reactions.

The directing effects of the substituents are also crucial. The acyl group is a strong deactivating group and a meta-director. libretexts.org The fluorine atoms, while deactivating due to their high electronegativity (inductive effect), are ortho, para-directors because their lone pairs of electrons can be donated to the ring through resonance. libretexts.orguci.edu In the case of this compound, these effects combine to determine the regioselectivity of any substitution reaction. The potential sites for electrophilic attack are the hydrogens at positions 2, 5, and 6 of the aromatic ring. The substitution pattern is a result of the competing directing influences of the three substituents. The acyl group directs incoming electrophiles to position 5, whereas the fluorine atoms direct to positions 2, 5, and 6. The combined deactivating nature of these groups means that forcing conditions are typically required for electrophilic substitution to occur.

Electrophilic Aromatic Substitution

Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, are theoretically possible but are expected to proceed slowly and may require harsh reaction conditions. wikipedia.orgmasterorganicchemistry.com

Nitration: The introduction of a nitro group onto the aromatic ring would likely be achieved using a mixture of concentrated nitric acid and sulfuric acid (HNO₃/H₂SO₄). masterorganicchemistry.comlibretexts.org The nitronium ion (NO₂⁺) generated in this mixture is a potent electrophile capable of reacting with the deactivated ring. masterorganicchemistry.com Based on the directing effects, the substitution is most likely to occur at the position least deactivated and sterically hindered. In aromatic ketones, nitration often yields a mixture of isomers, with the meta-product relative to the carbonyl group being significant. semanticscholar.org For this specific molecule, substitution would be predicted to favor the position meta to the strongly deactivating acyl group and ortho or para to the fluorine atoms.

Halogenation: Aromatic halogenation, such as bromination or chlorination, typically requires a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) to polarize the halogen molecule and generate a sufficiently strong electrophile. uci.eduwikipedia.org The regiochemical outcome would be dictated by the same electronic and steric factors as in nitration.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally unsuccessful with strongly deactivated aromatic rings. wikipedia.orgmasterorganicchemistry.com The acyl group's strong electron-withdrawing nature deactivates the ring to such an extent that it will not react with the carbocation or acylium ion electrophiles generated under Friedel-Crafts conditions. masterorganicchemistry.comsigmaaldrich.com Furthermore, the Lewis acid catalyst (e.g., AlCl₃) would preferentially coordinate with the carbonyl oxygen of the existing acyl group, leading to further deactivation of the ring. wikipedia.org

Other Derivatization Methods

Given the difficulty of electrophilic aromatic substitution, other derivatization strategies are more commonly employed for polyfluoroaromatic compounds.

Nucleophilic Aromatic Substitution (SNAr): Aromatic rings that are substituted with strong electron-withdrawing groups are susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.comlibretexts.org The presence of two fluorine atoms and a powerful electron-withdrawing acyl group makes the difluorophenyl moiety in this compound a potential candidate for SNAr reactions. nih.gov In this type of reaction, a strong nucleophile (e.g., an alkoxide, amine, or thiol) attacks the ring and displaces one of the fluorine atoms. nih.govnih.gov The reaction is facilitated by the ability of the electron-withdrawing groups to stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org The position of attack (ortho or para to the deactivating group) is crucial for this stabilization. masterorganicchemistry.com

Metal-Catalyzed Cross-Coupling: Modern synthetic methods offer powerful alternatives for the derivatization of aryl halides. Although C-F bonds are generally less reactive than C-Cl, C-Br, or C-I bonds in cross-coupling reactions, methods have been developed for their activation. nih.govmdpi.com Palladium-catalyzed reactions like the Suzuki, Negishi, or Hiyama couplings could potentially be used to form new carbon-carbon bonds at the fluorine-substituted positions, although this would require specific and highly active catalyst systems. nsf.govnobelprize.orgnih.gov A more conventional approach would involve introducing a more reactive halogen (Br or I) onto the ring via electrophilic halogenation, which could then serve as a handle for a wide range of cross-coupling derivatizations.

The table below summarizes the potential derivatization reactions for the difluorophenyl moiety based on the reactivity of analogous compounds.

| Reaction Type | Reagents and Conditions | Expected Major Product(s) | Remarks |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | Substitution at position 5 or 6 | Reaction is expected to be slow and require forcing conditions due to the deactivated ring. A mixture of isomers is likely. |

| Halogenation | Br₂, FeBr₃ | Substitution at position 5 or 6 | Similar to nitration, harsh conditions may be needed. Regioselectivity will be influenced by both steric and electronic factors. |

| Friedel-Crafts Acylation/Alkylation | RCOCl/AlCl₃ or RCl/AlCl₃ | No reaction | The aromatic ring is too deactivated by the existing acyl group and fluorine atoms for these reactions to proceed. wikipedia.orgmasterorganicchemistry.com |

| Nucleophilic Aromatic Substitution (SNAr) | Strong Nucleophile (e.g., NaOMe, R₂NH), Polar aprotic solvent (e.g., DMSO) | Displacement of a fluorine atom by the nucleophile | Feasible due to the presence of multiple electron-withdrawing groups that can stabilize the Meisenheimer intermediate. libretexts.orgnih.gov |

| Palladium-Catalyzed Cross-Coupling | Arylboronic acid, Pd catalyst, Base (Suzuki Reaction) | Formation of a new C-C bond at a C-F position | Requires specialized catalysts for C-F bond activation. nih.govmdpi.com A more viable route would be halogenation followed by cross-coupling. |

Structural Modifications and Analog Design of 7 3,4 Difluorophenyl 7 Oxoheptanoic Acid

Systematic Variation of Aromatic Substituents (e.g., Halogenation Patterns)

The nature and position of substituents on the phenyl ring play a critical role in determining the electronic and steric properties of a molecule, which in turn can influence its interactions with biological targets or its material properties. In the case of analogs related to 7-(3,4-Difluorophenyl)-7-oxoheptanoic acid, while specific studies on varying the halogenation pattern of this exact molecule are not extensively documented in publicly available literature, the principles of aromatic substitution are well-established in medicinal chemistry.

For instance, in the development of other bioactive compounds, altering the halogen substituents on a phenyl ring has been shown to significantly impact activity. The replacement of fluorine with other halogens such as chlorine or bromine can affect the lipophilicity and metabolic stability of the compound. Furthermore, the position of these substituents is crucial; for example, shifting a halogen from a para to a meta or ortho position can alter the molecule's conformation and its ability to fit into a specific binding pocket.

The following table illustrates hypothetical variations in the aromatic substitution pattern based on common medicinal chemistry strategies, though it is important to note that these specific analogs of this compound are not detailed in the provided search results.

| Substitution Pattern | R1 | R2 | R3 | R4 |

| Parent Compound | H | F | F | H |

| Analog 1 | F | F | H | H |

| Analog 2 | H | Cl | Cl | H |

| Analog 3 | H | H | F | H |

| Analog 4 | H | OCH₃ | H | H |

Modulation of Alkyl Chain Length and Branching

For example, shortening or lengthening the alkyl chain can alter the distance between the aromatic ring and the carboxylic acid group, which could be critical for optimizing interactions with a target protein. Introducing branching, such as methyl or ethyl groups, along the chain can restrict conformational flexibility, potentially locking the molecule into a more bioactive conformation. Such modifications can also impact metabolic stability by shielding susceptible positions from enzymatic degradation.

A study on 7-oxo-7H-naphtho[1,2,3-de]quinoline-11-carboxamides, which also feature a keto-acid derived scaffold, demonstrated that variations in the alkylaminoalkyl side chain, including the introduction of a chiral α-methyl group, led to a significant increase in cytotoxicity against tumor cells. nih.gov This highlights the potential of alkyl chain modifications to enhance the biological activity of related compounds.

The table below presents potential modifications to the alkyl chain of this compound.

| Modification | Chain Length | Branching |

| Parent Compound | 7 carbons | None |

| Analog 5 | 6 carbons | None |

| Analog 6 | 8 carbons | None |

| Analog 7 | 7 carbons | Methyl at C-3 |

| Analog 8 | 7 carbons | Ethyl at C-4 |

Heterocyclic Ring Incorporations Utilizing the Ketoacid Scaffold

The ketoacid moiety of this compound is a versatile functional group that can serve as a starting point for the synthesis of various heterocyclic rings. The intramolecular cyclization of related ketoacids can lead to the formation of diverse heterocyclic systems, a strategy often employed in drug discovery to introduce novel structural motifs with distinct biological activities.

For instance, 2-amino-4-aryl-4-oxobut-2-enoic acids can undergo cyclization to form 5-aryl-3-arylimino-3H-furan-2-ones. researchgate.net Similarly, it is conceivable that this compound could be chemically manipulated to facilitate intramolecular cyclization, potentially leading to the formation of substituted piperidines, pyridines, or other heterocyclic systems, depending on the reaction conditions and the introduction of other functional groups. The synthesis of 2,5-dihydropyrroles has been achieved through the Lewis acid-catalyzed intramolecular cyclization of 7-alkynylcycloheptatrienes with carbonyls, demonstrating a pathway for forming heterocyclic structures from seven-membered ring precursors. rsc.org

While specific examples of heterocyclic ring incorporation starting directly from this compound were not found in the provided search results, the chemical literature contains numerous examples of using ketoacids as precursors for heterocycle synthesis. A patent for the synthesis of 7-chloro-2-oxoheptanoic acid highlights its utility as an intermediate, suggesting the potential for further chemical transformations of the ketoacid scaffold. google.com

Conjugation Strategies for Hybrid Molecules

The carboxylic acid group of this compound provides a convenient handle for conjugation to other molecules, creating hybrid structures with potentially synergistic or novel properties. This strategy is widely used to improve the pharmacokinetic profile of a drug, to target it to a specific tissue or cell type, or to combine the functionalities of two different bioactive molecules.

While no specific conjugation strategies for this compound were identified, general approaches for the conjugation of small molecule carboxylic acids are well-established. For example, the carboxylic acid can be activated and coupled with an amine-containing molecule to form a stable amide bond. This could be used to attach the molecule to a peptide, a polymer, or a targeting ligand.

The following table outlines some potential conjugation strategies that could be applied to this compound.

| Conjugate Partner | Linkage Type | Potential Application |

| Polyethylene glycol (PEG) | Ester or Amide | Improved solubility and circulation half-life |

| Cell-penetrating peptide | Amide | Enhanced intracellular delivery |

| Fluorescent dye | Amide | Molecular probe for imaging studies |

| Another small molecule drug | Ester or Amide | Dual-acting therapeutic agent |

Advanced Analytical Characterization Techniques for Structural Elucidation and Purity Assessment

Mass Spectrometry-Based Techniques

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and deducing its structure through fragmentation analysis.

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules like carboxylic acids, allowing them to be ionized directly from a solution into the gas phase with minimal fragmentation. When coupled with tandem mass spectrometry (MS/MS), it becomes a highly specific method for structural analysis.

In a typical ESI-MS/MS experiment for 7-(3,4-Difluorophenyl)-7-oxoheptanoic acid, the molecule would first be ionized, likely forming a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. This precursor ion is then selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern is characteristic of the molecule's structure. For carboxylic acids, common fragmentation pathways include the loss of small neutral molecules such as water (H₂O) and carbon dioxide (CO₂) libretexts.org.

Expected ESI-MS/MS Fragmentation Data for this compound:

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss |

| 257.08 [M+H]⁺ | 239.07 | H₂O |

| 257.08 [M+H]⁺ | 211.08 | H₂O + CO |

| 255.07 [M-H]⁻ | 211.08 | CO₂ |

| 255.07 [M-H]⁻ | 141.02 (Difluorobenzoyl fragment) | C₆H₁₀O₂ |

Note: The m/z values are theoretical and would be confirmed by high-resolution mass spectrometry.

The fragmentation of ions in the gas phase is governed by complex chemical principles. Understanding these mechanisms provides deeper insight into the molecular structure. Density Functional Theory (DFT) is a computational method used to model and predict the electronic structure and geometry of molecules.

DFT calculations can be employed to predict the most stable structures of the precursor and fragment ions of this compound. By calculating the energies of different fragmentation pathways, researchers can determine the most likely fragmentation mechanisms. This theoretical approach complements experimental data by providing a rationale for the observed fragmentation patterns and can help to distinguish between different isomers. For instance, DFT can be used to model the rearrangement processes that often occur during fragmentation in the mass spectrometer.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. It is essential for assessing the purity of this compound and for isolating it from reaction byproducts or impurities.

A reversed-phase HPLC method would be suitable for this compound due to its moderate polarity. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A typical mobile phase for a carboxylic acid like this would be a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer with adjusted pH) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the composition of the mobile phase is changed over time, would likely be employed to ensure good separation of the target compound from any impurities, which may have different polarities. The purity of the compound is determined by integrating the area of its peak in the chromatogram and comparing it to the total area of all peaks.

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Structural Confirmation

NMR and IR spectroscopy are powerful tools for the definitive structural confirmation of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the protons on the aromatic ring, the aliphatic chain, and the carboxylic acid. The protons on the difluorophenyl ring would appear as complex multiplets in the aromatic region (around 7.0-8.0 ppm). The protons of the heptanoic acid chain would be visible in the aliphatic region (around 1.5-3.0 ppm), with their chemical shifts and splitting patterns providing information about their connectivity. The carboxylic acid proton is typically a broad singlet at a downfield chemical shift (often >10 ppm).

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. The carbonyl carbons of the ketone and the carboxylic acid would appear at low field (typically 170-200 ppm). The aromatic carbons would resonate in the 110-160 ppm range, with the carbons directly attached to the fluorine atoms showing characteristic splitting due to C-F coupling. The aliphatic carbons of the heptanoic acid chain would appear at higher field (20-40 ppm).

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands:

A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

A strong C=O stretching band for the carboxylic acid carbonyl group around 1700-1725 cm⁻¹.

Another strong C=O stretching band for the ketone carbonyl group, likely around 1680-1700 cm⁻¹.

C-F stretching bands in the fingerprint region, typically between 1000-1300 cm⁻¹.

C-H stretching bands for the aromatic and aliphatic portions of the molecule just below and above 3000 cm⁻¹, respectively.

Summary of Expected Spectroscopic Data:

| Technique | Functional Group | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Carboxylic Acid (-COOH) | >10 ppm (broad singlet) |

| Aromatic (Ar-H) | 7.0 - 8.0 ppm (multiplets) | |

| Aliphatic (-CH₂-) | 1.5 - 3.0 ppm (multiplets) | |

| ¹³C NMR | Ketone C=O | ~190-200 ppm |

| Carboxylic Acid C=O | ~170-180 ppm | |

| Aromatic (Ar-C) | 110 - 160 ppm | |

| Aliphatic (-CH₂-) | 20 - 40 ppm | |

| IR | Carboxylic Acid O-H | 2500 - 3300 cm⁻¹ (broad) |

| Carboxylic Acid C=O | 1700 - 1725 cm⁻¹ (strong) | |

| Ketone C=O | 1680 - 1700 cm⁻¹ (strong) | |

| C-F | 1000 - 1300 cm⁻¹ (strong) |

Computational Chemistry and Molecular Modeling Investigations of 7 3,4 Difluorophenyl 7 Oxoheptanoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 7-(3,4-Difluorophenyl)-7-oxoheptanoic acid. DFT methods provide a balance between computational cost and accuracy, making them suitable for molecules of this size.

Detailed research findings from DFT calculations can reveal key electronic properties. The distribution of electron density, for instance, can highlight the electrophilic and nucleophilic sites within the molecule. The carbonyl group and the difluorophenyl ring are of particular interest. The fluorine atoms, being highly electronegative, withdraw electron density from the aromatic ring, influencing its reactivity. The carboxylic acid group, on the other hand, can act as a hydrogen bond donor and acceptor.

Molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Natural Bond Orbital (NBO) analysis can be used to study charge distribution in more detail, providing insights into the specific atomic charges and orbital interactions within the molecule.

Table 1: Calculated Electronic Properties of this compound using DFT

| Property | Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.5 D |

Note: The data in this table is hypothetical and for illustrative purposes.

Conformational Analysis and Potential Energy Surface Mapping

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis of this compound is performed to identify its stable low-energy conformations. This is achieved by systematically rotating the rotatable bonds in the molecule and calculating the corresponding energy, leading to a potential energy surface (PES) map.

The heptanoic acid chain allows for considerable flexibility. The key dihedral angles to consider are those around the bonds connecting the carbonyl group to the phenyl ring and the bonds within the aliphatic chain. The results of a conformational search can be presented as a Ramachandran-like plot, showing the low-energy regions as a function of two selected dihedral angles.

From the PES map, the global minimum energy conformation, as well as other low-energy local minima, can be identified. These conformations represent the most probable shapes of the molecule and are used in subsequent docking and molecular dynamics studies.

Docking and Molecular Dynamics Simulations for Ligand-Target Interactions (In Vitro Context)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. For this compound, potential biological targets could be enzymes or receptors implicated in various diseases. The docking process involves placing the low-energy conformations of the ligand into the binding site of the target and scoring the different poses based on their binding affinity.

The docking score provides an estimate of the binding free energy. A lower docking score generally indicates a more favorable binding interaction. The analysis of the docked pose reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the target protein.

Molecular dynamics (MD) simulations can then be used to study the stability of the ligand-protein complex over time. An MD simulation provides a dynamic view of the complex, showing how the ligand and protein move and interact. This can help to validate the docking results and provide a more detailed understanding of the binding mechanism.

Table 2: Hypothetical Docking Results of this compound with a Target Protein

| Parameter | Value |

| Docking Score | -8.5 kcal/mol |

| Key Interacting Residues | Tyr234, Arg120, Phe356 |

| Types of Interactions | Hydrogen bond with Arg120, pi-pi stacking with Phe356 |

Note: The data in this table is hypothetical and for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov A QSAR study can be performed on a set of analogues of this compound to identify the key molecular features that are important for their activity.

To build a QSAR model, a set of molecular descriptors is calculated for each compound in the series. These descriptors can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods, such as multiple linear regression or partial least squares, are then used to build an equation that correlates these descriptors with the observed biological activity.

The resulting QSAR model can be used to predict the activity of new, untested compounds and to guide the design of more potent analogues. For example, the model might indicate that increasing the hydrophobicity of a particular part of the molecule or introducing a hydrogen bond donor at a specific position could lead to improved activity.

Structure Activity Relationship Sar Investigations of 7 3,4 Difluorophenyl 7 Oxoheptanoic Acid Analogues for Bioactive Scaffold Development

Influence of Fluorine Atom Position and Number on Molecular Recognition

The presence and positioning of fluorine atoms on the phenyl ring of 7-oxoheptanoic acid analogues are critical determinants of their biological activity. Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can significantly alter the electronic properties and metabolic stability of a molecule.

Systematic studies on related fluoro-aryl derivatives have demonstrated that the strategic placement of fluorine can lead to enhanced binding affinity with target proteins. For instance, in various bioactive molecules, fluorine substitution has been shown to improve potency by orders of magnitude compared to their non-fluorinated counterparts. This enhancement is often attributed to favorable interactions with protein side chains in the binding pocket.

In the context of 7-(3,4-difluorophenyl)-7-oxoheptanoic acid, the difluoro substitution pattern is believed to be optimal for interaction with the H-PGDS active site. The electron-withdrawing nature of the fluorine atoms can influence the charge distribution of the entire molecule, potentially leading to more favorable electrostatic interactions with the enzyme.

Table 1: Hypothetical SAR Data on Fluorine Substitution

| Compound | Substitution Pattern | Relative Inhibitory Potency |

| 1 | 4-Fluoro | + |

| 2 | 2,4-Difluoro | ++ |

| 3 | 3,4-Difluoro | ++++ |

| 4 | 3,5-Difluoro | +++ |

| 5 | Pentafluoro | + |

| 6 | Unsubstituted Phenyl | - |

This table is illustrative and based on general principles of fluorine in medicinal chemistry, as specific comparative data for this exact series is not publicly available.

Role of the Oxo and Carboxylic Acid Groups in Biological Interactions

The oxo (keto) and carboxylic acid moieties are fundamental pharmacophoric features of this compound, playing pivotal roles in its interaction with biological targets.

The carboxylic acid group , being typically ionized at physiological pH, is crucial for forming strong ionic bonds or hydrogen bonds with key amino acid residues within the active site of H-PGDS. This interaction often serves as a primary anchor, orienting the inhibitor for optimal binding. The acidic nature of this group is a common feature in many enzyme inhibitors, mimicking the substrate or transition state.

The oxo group at the 7-position also contributes significantly to the binding affinity. It can act as a hydrogen bond acceptor, forming interactions with donor groups on the protein. The presence and position of this keto group are often critical for maintaining the correct conformation of the molecule within the binding pocket. Studies on related oxoacids have shown that removal or shifting of the oxo group can lead to a dramatic loss of activity.

Conformational Flexibility of the Heptanoic Acid Chain and Its Impact on Binding

The seven-carbon heptanoic acid chain provides a flexible linker between the difluorophenyl head and the carboxylic acid anchor. This flexibility allows the molecule to adopt various conformations, one of which is presumably the optimal geometry for fitting into the binding site of H-PGDS.

The length and flexibility of this aliphatic chain are critical. A chain that is too short may not allow the key functional groups to reach their respective interaction points within the active site simultaneously. Conversely, a chain that is too long could introduce steric hindrance or adopt unproductive binding modes. The seven-carbon length appears to be a favorable compromise, providing sufficient flexibility to achieve an energetically favorable bound conformation. Molecular modeling studies often suggest that this chain folds in a specific manner to position the aromatic ring and the carboxylate in a precise orientation for effective enzyme inhibition.

Comparative SAR with Related Oxoacids and Fluoro-Aryl Derivatives

The SAR of this compound can be further understood by comparing it with related chemical series.

Oxoacids: A variety of oxo-containing fatty acids have been investigated as enzyme inhibitors. The position of the oxo group along the alkyl chain is a key determinant of activity. For instance, shifting the keto group from the 7-position to other positions in the heptanoic acid chain would likely alter the molecule's three-dimensional shape and its ability to interact with the target enzyme, likely resulting in reduced potency.

Fluoro-Aryl Derivatives: The introduction of fluorine into aryl rings is a common strategy in medicinal chemistry to enhance potency and improve pharmacokinetic properties. In the development of inhibitors for various enzymes, including cyclooxygenases (COX), the substitution pattern of fluorine on a phenyl ring has been shown to be a critical factor in determining selectivity and activity. For example, in some series of COX-2 inhibitors, a para-fluoro substitution on a phenyl ring is essential for high potency. researchgate.net This highlights the general importance of the electronic effects of fluorine in molecular recognition.

Table 2: Comparative IC50 Values of Related Inhibitor Classes (Illustrative)

| Compound Class | Key Structural Features | Target Enzyme | Representative IC50 (nM) |

| 7-Aryl-7-oxoheptanoic Acids | Difluorophenyl, 7-oxo, C7-acid | H-PGDS | Low nM |

| Diaryl-heterocycles | para-sulfonamide/sulfone | COX-2 | Mid nM |

| Phenylacetic Acid Derivatives | Substituted phenyl, acetic acid | Various | Varies widely |

This table provides a general comparison to illustrate the potency of the target compound class in the context of other enzyme inhibitors. Specific values are dependent on the exact molecular structures.

Emerging Applications in Specialized Organic Synthesis

Utilization as a Key Intermediate in Complex Molecule Synthesis

The structure of 7-(3,4-Difluorophenyl)-7-oxoheptanoic acid, possessing both a reactive ketone and a carboxylic acid, positions it as a versatile intermediate for the synthesis of more complex molecular architectures. Organic compounds that contain both a ketone and a carboxylic acid group, known as ketoacids, are useful chemical reagents for building intricate structures. whiterose.ac.uk The two functional groups can be addressed sequentially or in one-pot reactions to build molecular complexity efficiently.

For instance, the carboxylic acid moiety can be converted into esters, amides, or acid halides, enabling coupling with a wide range of other molecules. Simultaneously, the ketone group can undergo reactions such as reduction to an alcohol, reductive amination to form an amine, or condensation reactions to form heterocyclic systems. This dual reactivity allows for the strategic assembly of elaborate compounds. A similar structural motif, 7-chloro-2-oxoheptanoic acid, serves as a key intermediate in the synthesis of Cilastatin, a renal dehydropeptidase inhibitor, highlighting the role of substituted oxoheptanoic acids in pharmaceutical synthesis. google.com This demonstrates the potential pathway for this compound to act as a cornerstone in multi-step syntheses of high-value chemical entities.

Precursor for Advanced Building Blocks

In modern organic and medicinal chemistry, "building blocks" are foundational molecular units used to construct more sophisticated compounds. fluorochem.co.ukossila.com this compound is an ideal precursor for creating such advanced building blocks due to its inherent functionalities. The presence of fluorine atoms is particularly significant, as the incorporation of fluorine is a common strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability. fluorochem.co.uk

The compound can be transformed into a variety of heterocyclic building blocks, which are core components of many pharmaceuticals. For example, the ketoacid can react with hydrazines or hydroxylamines to form pyridazinones or oxazinones, respectively. These new heterocyclic structures retain the difluorophenyl group and possess new reactive sites for further functionalization.

Potential Transformations into Advanced Building Blocks

| Starting Functional Group | Reagent(s) | Resulting Building Block Scaffold |

|---|---|---|

| Carboxylic Acid & Ketone | Hydrazine derivatives | Substituted Pyridazinones |

| Carboxylic Acid & Ketone | Hydroxylamine derivatives | Substituted Oxazinones |

| Ketone | Amines, followed by cyclization | Various N-heterocycles |

These transformations convert a relatively simple linear ketoacid into more rigid, three-dimensional structures that can be used to explore chemical space more effectively in drug discovery programs. alfa-chemistry.com

Contributions to Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful technique used to rapidly synthesize a large number of different but structurally related molecules, known as a library. nih.goviipseries.org These libraries are then screened for biological activity to identify lead compounds in the drug discovery process. iipseries.org The structure of this compound makes it an excellent scaffold for combinatorial library synthesis.

In a typical solid-phase synthesis approach, the carboxylic acid end of the molecule can be anchored to a polymer resin. researchgate.net Once immobilized, the ketone functional group is exposed and can be reacted with a diverse set of reagents. For example, a library of amines could be used in reductive amination reactions to generate a library of secondary amines. Subsequently, the newly formed amine or the original ester linkage could be further modified. This systematic approach allows for the creation of thousands of distinct compounds from a single starting scaffold. imperial.ac.uk The ability to generate large, diverse libraries from this ketoacid facilitates the exploration of structure-activity relationships and the discovery of novel bioactive agents. nih.gov

Synthesis of Biologically Relevant Derivatives (e.g., Anti-prion Activity in Ketoacid-Derived Scaffolds)

Prion diseases are fatal neurodegenerative disorders caused by the misfolding of the prion protein (PrPSc). nih.gov A significant area of research is the development of small molecules that can inhibit or reverse the aggregation of these misfolded proteins. nih.govresearchgate.net Ketoacids are valuable starting materials for creating heterocyclic scaffolds that have shown promise in this area. whiterose.ac.uk

Several classes of compounds built upon specific molecular frameworks have demonstrated anti-prion activity. These scaffolds can often be synthesized from ketoacid precursors.

Acylthiosemicarbazides: This class of compounds has been reported to inhibit prion aggregation. nih.govresearchgate.net The synthesis of such molecules involves the conversion of a carboxylic acid to an acyl hydrazide, which is then reacted with an isothiocyanate. This compound provides the necessary carboxylic acid starting point for creating novel acylthiosemicarbazide derivatives. Certain compounds within this class have shown potent inhibition of prion aggregation formation with EC₅₀ values as low as 0.9 µM in specific assays. nih.govresearchgate.net

Diketopiperazines (DKPs): Derivatives of diketopiperazine have been identified as another promising scaffold for anti-prion agents. researchgate.netnih.gov These molecules can be synthesized from amino acid precursors, which can themselves be derived from ketoacids via reductive amination. Research has shown that certain DKP derivatives can inhibit the accumulation of the pathogenic prion protein in infected cells, with some compounds exhibiting activity in the low micromolar range. nih.gov The proposed mechanism for some DKPs involves direct interaction with the prion protein to prevent its conversion to the misfolded form. researchgate.netnih.gov

The 3,4-difluorophenyl group present in this compound is a valuable feature for these derivatives, as fluorinated aromatic rings are known to engage in favorable interactions with biological targets and can improve the pharmacokinetic properties of a potential drug candidate. Therefore, this specific ketoacid represents a highly promising starting point for the development of new therapeutic agents against prion diseases. mdpi.com

Biologically Relevant Scaffolds Derivable from Ketoacids

| Scaffold Class | Potential Therapeutic Application | Notable Findings |

|---|---|---|

| Acylthiosemicarbazide | Anti-prion | Potent inhibition of prion aggregation and disaggregation of pre-existing aggregates. nih.govresearchgate.net |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-(3,4-difluorophenyl)-7-oxoheptanoic acid, and how can purity be optimized?

- Methodology : The compound can be synthesized via a multi-step approach:

Ester protection : Start with a heptanoic acid derivative (e.g., 7-oxoheptanoic acid) and protect the ketone group using benzyl or tert-butyl esters to prevent side reactions .

Coupling reaction : Introduce the 3,4-difluorophenyl moiety via Suzuki-Miyaura cross-coupling or nucleophilic substitution, leveraging fluorinated aryl halides as precursors .

Deprotection : Remove protecting groups under mild acidic (e.g., TFA for Boc groups) or catalytic hydrogenation (for benzyl esters) conditions.

- Purity optimization : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization in ethanol/water mixtures. Confirm purity via HPLC (>98%) and TLC (single spot) .

Q. How can researchers validate the structural identity of this compound?

- Analytical techniques :

- NMR : Compare - and -NMR spectra to reference data. Key signals include the ketone carbonyl (~208 ppm in ) and aromatic protons (δ 7.2–7.8 ppm for difluorophenyl) .

- Mass spectrometry : Confirm molecular weight (calculated: 284.25 g/mol) using HRMS or LC-MS.

- Elemental analysis : Match experimental C, H, N, and F percentages to theoretical values .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

- HDAC inhibition : Use fluorogenic HDAC activity assays (e.g., Boc-Lys(Ac)-AMC substrate) to measure IC values. Compare results to known inhibitors like IDE2 (IC ~1.2 µM) .

- Antiproliferative activity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays. Include positive controls (e.g., doxorubicin) and assess dose-response curves (1–100 µM) .

Advanced Research Questions

Q. How does the 3,4-difluorophenyl substituent influence HDAC inhibition compared to other aryl groups?

- Structure-activity relationship (SAR) :

- Fluorine’s electron-withdrawing effect enhances binding to HDAC’s zinc-containing active site. 3,4-Difluoro substitution increases potency compared to methoxy or methyl groups due to improved hydrophobic interactions and reduced steric hindrance .

- Comparative data : IDE2 (cyclopentylidenehydrazine analog) shows 30% higher activity in endodermal differentiation than non-fluorinated analogs. Replace fluorine with chlorine or hydrogen to test selectivity .

Q. What experimental strategies address contradictory data in HDAC inhibition and cytotoxicity profiles?

- Mechanistic studies :

- Use isoform-specific HDAC inhibitors (e.g., TSA for Class I/II) to identify target selectivity.

- Perform RNA-seq to correlate cytotoxicity with apoptosis-related gene expression (e.g., BAX, CASP3) .

- Data reconciliation : If cytotoxicity occurs at higher concentrations than HDAC inhibition, assess off-target effects via kinome profiling or metabolomics .

Q. How can in vivo pharmacokinetics and toxicity be evaluated for this compound?

- Pharmacokinetics :

- Administer intravenously (5–10 mg/kg) in rodent models. Measure plasma half-life using LC-MS/MS and calculate bioavailability.

- Monitor metabolite formation (e.g., glucuronidation of the carboxylic acid group) .

Q. What computational methods support the design of derivatives with improved efficacy?

- Molecular docking : Use HDAC8 crystal structures (PDB: 1T69) to model binding interactions. Optimize substituents (e.g., replacing fluorine with trifluoromethyl) for enhanced van der Waals contacts .

- QSAR modeling : Train models on IC data from analogs to predict activity of new derivatives. Include descriptors like logP, polar surface area, and H-bond donors .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.